molecular formula C18H13NO7 B139618 1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa CAS No. 96614-52-7

1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa

Cat. No.: B139618
CAS No.: 96614-52-7
M. Wt: 355.3 g/mol
InChI Key: ZMFOCUAXRJOPCJ-LSDHHAIUSA-N
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Description

1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and environmental applications. It is an intermediate in the preparation of labelled DL-threo-Droxidopa, an antiparkinsonian agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa involves multiple steps. The compound is typically synthesized through the reaction of 1,3-Benzodioxole with phthalimide and DL-threo-Droxidopa under controlled conditions. The reaction conditions often include the use of solvents such as chloroform and ethyl acetate.

Industrial Production Methods

Industrial production methods for this compound are designed to ensure high yield and purity. These methods involve strict process parameter control and quality assurance measures to meet the needs of global customers.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions include derivatives of this compound with altered functional groups, which can be used for further research and applications.

Scientific Research Applications

1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa has a wide range of scientific research applications:

    Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.

    Biology: Employed in metabolic research to study metabolic pathways in vivo using stable isotope labeling.

    Medicine: Acts as an intermediate in the preparation of antiparkinsonian agents.

    Industry: Utilized as an environmental pollutant standard for detecting air, water, soil, sediment, and food contamination.

Mechanism of Action

The mechanism of action of 1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modifying the activity of enzymes and receptors involved in metabolic and neurological processes. The exact molecular targets and pathways are still under investigation, but it is known to influence the dopaminergic system, which is crucial for its antiparkinsonian effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa-13C2,15N
  • This compound- [13C2,15N]

Uniqueness

This compound stands out due to its specific structure and the presence of stable isotopes, which make it valuable for metabolic research and environmental studies. Its role as an intermediate in the synthesis of antiparkinsonian agents further highlights its significance in medicinal chemistry.

Properties

IUPAC Name

(2S,3R)-3-(1,3-benzodioxol-5-yl)-2-(1,3-dioxoisoindol-2-yl)-3-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO7/c20-15(9-5-6-12-13(7-9)26-8-25-12)14(18(23)24)19-16(21)10-3-1-2-4-11(10)17(19)22/h1-7,14-15,20H,8H2,(H,23,24)/t14-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMFOCUAXRJOPCJ-LSDHHAIUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(C(C(=O)O)N3C(=O)C4=CC=CC=C4C3=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)[C@H]([C@@H](C(=O)O)N3C(=O)C4=CC=CC=C4C3=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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